5-Cyanobicyclo[3.1.0]hexane-1-carboxylic acid
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Overview
Description
5-Cyanobicyclo[310]hexane-1-carboxylic acid is a bicyclic compound characterized by a unique structure that includes a cyanide group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyanobicyclo[3.1.0]hexane-1-carboxylic acid typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Cyanobicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The cyanide group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
5-Cyanobicyclo[3.1.0]hexane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 5-Cyanobicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane-6-carboxylates: These compounds share a similar bicyclic structure and are used in pharmaceutical research.
Bicyclo[3.1.0]hexanes: These compounds are prevalent in natural products and synthetic bioactive compounds.
Uniqueness
5-Cyanobicyclo[3.1.0]hexane-1-carboxylic acid is unique due to the presence of both a cyanide group and a carboxylic acid group, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Properties
CAS No. |
25090-49-7 |
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Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
5-cyanobicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C8H9NO2/c9-5-7-2-1-3-8(7,4-7)6(10)11/h1-4H2,(H,10,11) |
InChI Key |
PAKSMKGWJYEZDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2(C1)C(=O)O)C#N |
Origin of Product |
United States |
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